2-Methylbenzimidazol-1-ylethanol

Description

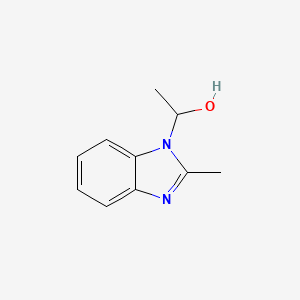

2-Methylbenzimidazol-1-ylethanol is a benzimidazole derivative characterized by a methyl group at the 2-position of the benzimidazole core and an ethanol substituent at the 1-position. The compound’s structure combines the aromatic benzimidazole system—a bicyclic framework with a benzene fused to an imidazole ring—with polar hydroxyl and methyl groups.

Benzimidazole derivatives are widely studied due to their pharmacological relevance, including roles in antiviral, anticancer, and antiparasitic agents. The ethanol substituent in this compound enhances solubility in polar solvents compared to non-functionalized analogs, while the methyl group may influence steric interactions in molecular recognition processes .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(2-methylbenzimidazol-1-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6,8,13H,1-2H3 |

InChI Key |

CCRLYIGKUDENKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications in Benzimidazole Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

- Chloromethyl vs. Ethanol: The chloromethyl group in 2-(chloromethyl)-1H-benzimidazole facilitates nucleophilic substitution, enabling further derivatization (e.g., with amines or thiols), whereas the ethanol group in this compound provides hydrogen-bonding capability, enhancing interactions with biological targets .

- Carboxylic Acid vs. Ethanol: Benzimidazole-2-carboxylic acids exhibit metal-chelating properties and are precursors for amide bond formation, contrasting with the ethanol group’s role in solubility and steric modulation .

- Aminoethanol vs.

Q & A

Q. Basic

- NMR/IR : Confirm functional groups (e.g., hydroxyl, methyl) and regioselectivity. For example, IR peaks at 3200–3500 cm⁻¹ indicate O–H stretching .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks, essential for verifying stereochemistry .

How should researchers address contradictory reports on reaction yields for benzimidazole derivatives?

Advanced

Contradictions often arise from solvent polarity, catalyst loading, or impurities. A systematic approach includes:

- Replicating reactions under reported conditions (e.g., DMF vs. ethanol solvents ).

- Using design of experiments (DoE) to isolate variables (e.g., temperature, stoichiometry).

- Analyzing byproducts via LC-MS to identify side reactions .

What strategies enable functionalization of the benzimidazole core in this compound?

Basic

The hydroxyl and methyl groups permit derivatization:

- Oxidation : Convert the hydroxyl group to a ketone using KMnO₄ .

- N-Alkylation : React with alkyl halides in basic conditions (e.g., K₂CO₃ in DMF ).

- Chlorination : Treat with SOCl₂ to replace –OH with –Cl .

How do solvent choices impact the synthesis and stability of this compound?

Advanced

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade heat-sensitive intermediates. Ethanol, while less reactive, improves solubility of aromatic precursors . Stability studies (TGA/DSC) reveal that DMF-synthesized products decompose above 200°C, whereas ethanol-derived samples show higher thermal stability .

What challenges arise in crystallizing this compound, and how are they mitigated?

Basic

Crystallization difficulties stem from conformational flexibility. Solutions include:

- Slow evaporation from ethanol/water mixtures.

- Using SHELXD for phase refinement in twinned crystals .

- Co-crystallization with carboxylic acids to stabilize hydrogen bonds .

How can kinetic studies elucidate the rate-determining step in benzimidazole synthesis?

Advanced

Pseudo-first-order kinetics under varying concentrations of o-phenylenediamine and aldehydes identify the cyclization step as rate-limiting . Arrhenius plots (ln k vs. 1/T) derived from timed aliquots (analyzed via HPLC) reveal activation energies, distinguishing nucleophilic addition from oxidation .

What purification methods are optimal for isolating this compound?

Q. Basic

- Recrystallization : Ethanol/water (9:1) removes polar byproducts .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers .

- Centrifugation : Precipitates high-purity crystals from DMF .

How does this compound interact with biological targets, and what assays validate these interactions?

Advanced

Molecular docking (AutoDock Vina) predicts binding to fungal CYP51 (lanosterol demethylase), suggesting antifungal activity . Validation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.